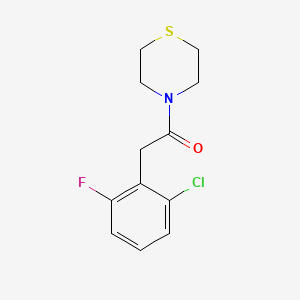
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone, also known as CTME, is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a thiomorpholine derivative, which means that it contains a thiomorpholine ring in its structure. CTME has been found to possess various biochemical and physiological effects, making it a promising candidate for research in different fields.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is not fully understood, but it has been suggested that the compound may act by inhibiting the activity of certain enzymes or receptors in the body. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to interact with the GABA system, which is involved in the regulation of neuronal activity and plays a crucial role in the development of epilepsy.
Biochemical and Physiological Effects
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to possess various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. The compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy and to alleviate pain and inflammation in different experimental models. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has also been found to exhibit antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments, including its ease of synthesis and its well-characterized properties. The compound has been extensively studied, and its effects have been reported in various experimental models. However, 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments involving 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone.
Direcciones Futuras
There are several future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone, including the development of new drugs based on its structure and the investigation of its potential applications in different fields. Some of the possible future directions for research on 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone include:
1. Development of new anticonvulsant drugs based on the structure of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone.
2. Investigation of the potential neuroprotective effects of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone in animal models of neurodegenerative disorders.
3. Study of the molecular mechanisms underlying the effects of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone on the GABA system.
4. Investigation of the potential applications of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone in the treatment of pain and inflammation.
5. Development of new synthetic methods for the preparation of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone and its analogs.
Conclusion
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone is a promising compound for scientific research due to its various biochemical and physiological effects. The compound has been extensively studied for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiomorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone. The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been described in various research papers, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of epilepsy, pain, and inflammation.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNOS/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZAZDRBACDMLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-thiomorpholin-4-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
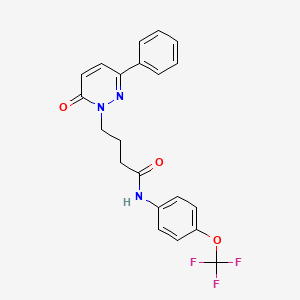
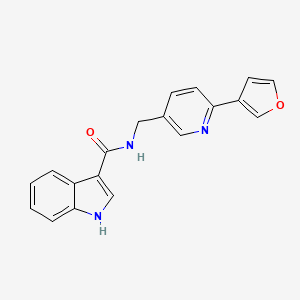
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)
![1-(4-chlorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B3010085.png)
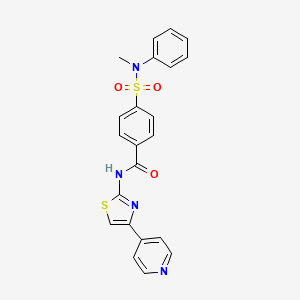
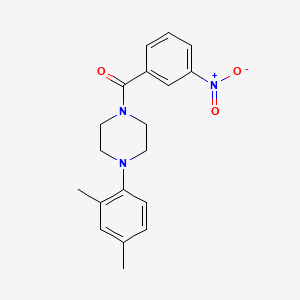
![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)
![methyl 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B3010092.png)
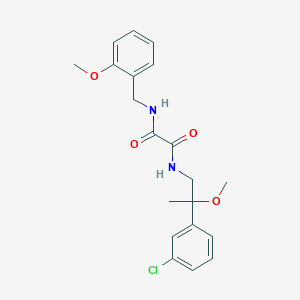
![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B3010096.png)